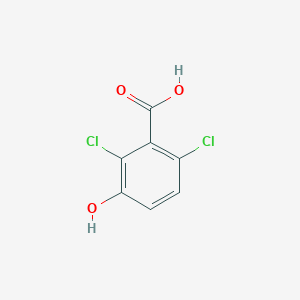

2,6-Dichloro-3-hydroxybenzoic acid

Cat. No. B8678591

M. Wt: 207.01 g/mol

InChI Key: LHJFBVDNRPBOOW-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04704401

Procedure details

271.6 g of 2,6-dichloro-3-hydroxybenzoic acid are dissolved in ethanol (2 1). Aqueous sodium hydroxide (242 g of 50% aqueous NaOH solution in 550 ml H2O) is added to the benzoic acid solution, followed by the addition of benzyl chloride (368 g). The reaction mixture is heated to reflux with stirring, and after one hour, additional sodium hydroxide solution (45 g of a 50% aqueous NaOH) and benzyl chloride (30 g) are added. After one hour twenty-five minutes, another 20 g of 50% sodium hydroxide solution are added. After twenty minutes, the reaction mixture is cooled and evaporated to remove ethanol. The mixture is then partitioned between diethylether (2 1) and 5% aqueous sodium hydroxide (2 1). The layers are separated and the aqueous solution washed with diethylether. The aqueous extract is cooled in an ice bath and acidified just short of neutral with conc. HCl. Diethylether (2 1) is added and the solution made strongly acidic. The two layers are stirred for fifteen minutes and separated. The aqueous layer is washed with diethylether and the combined ether layers washed with H2O, saturated sodium chloride solution, and dried over Na2SO4. The ether is filtered and the filtrate evaporated in vacuo to a light yellow oil (338.2 g). 500 ml of toluene are added to the oil and partially evaporated, resulting in a precipitate. The suspension is allowed to stand and used without further treatment for the further reactions. The toluene suspension contains a large amount of heavy crystalline precipitate.

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][C:2]1[C:10]([OH:11])=[CH:9][CH:8]=[C:7]([Cl:12])[C:3]=1[C:4]([OH:6])=[O:5].[OH-].[Na+].[C:15](O)(=O)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.C(Cl)C1C=CC=CC=1>C(O)C.C1(C)C=CC=CC=1>[CH2:15]([O:11][C:10]1[C:2]([Cl:1])=[C:3]([C:7]([Cl:12])=[CH:8][CH:9]=1)[C:4]([OH:6])=[O:5])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Two

|

Name

|

|

|

Quantity

|

271.6 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=C(C(=O)O)C(=CC=C1O)Cl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Step Three

|

Name

|

|

|

Quantity

|

550 mL

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)(=O)O

|

Step Four

|

Name

|

|

|

Quantity

|

368 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)Cl

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

|

Name

|

|

|

Quantity

|

30 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)Cl

|

Step Six

|

Name

|

|

|

Quantity

|

20 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture is heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After one hour twenty-five minutes

|

|

Duration

|

1 h

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After twenty minutes

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction mixture is cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove ethanol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The mixture is then partitioned between diethylether (2 1) and 5% aqueous sodium hydroxide (2 1)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The layers are separated

|

WASH

|

Type

|

WASH

|

|

Details

|

the aqueous solution washed with diethylether

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The aqueous extract

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

is cooled in an ice bath

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Diethylether (2 1) is added

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The two layers are stirred for fifteen minutes

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

separated

|

WASH

|

Type

|

WASH

|

|

Details

|

The aqueous layer is washed with diethylether

|

WASH

|

Type

|

WASH

|

|

Details

|

the combined ether layers washed with H2O, saturated sodium chloride solution

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over Na2SO4

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The ether is filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the filtrate evaporated in vacuo to a light yellow oil (338.2 g)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

500 ml of toluene are added to the oil

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

partially evaporated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

resulting in a precipitate

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C1=CC=CC=C1)OC=1C(=C(C(=O)O)C(=CC1)Cl)Cl

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |